molecular formula C12H12N4O3S2 B4181645 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide

Cat. No.: B4181645
M. Wt: 324.4 g/mol
InChI Key: JOSHLZKXCOKIRO-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiadiazole intermediate with ethylthiol in the presence of a suitable catalyst.

    Attachment of the Nitrophenyl Group: The final step involves the acylation of the thiadiazole derivative with 2-nitrophenylacetic acid or its derivatives under appropriate reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymes. In anticancer research, the compound may inhibit cell proliferation by inducing apoptosis or interfering with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)toluene sulfonamide
  • 3-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is unique due to the presence of both the ethylthio and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other thiadiazole derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c1-2-20-12-15-14-11(21-12)13-10(17)7-8-5-3-4-6-9(8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHLZKXCOKIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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